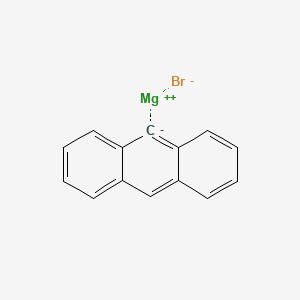

Anthracen-9-ylmagnesium bromide

Description

Properties

IUPAC Name |

magnesium;9H-anthracen-9-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9.BrH.Mg/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;;/h1-9H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUAEDHBNNQFMS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2[C-]=C3C=CC=CC3=CC2=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Conditions

In a nitrogen-atmosphere three-neck flask, 9-bromoanthracene (5.1 g, 0.02 mol) is dissolved in anhydrous diethyl ether (50 mL) and slowly added to a mixture of magnesium turnings (1.0 g, 0.04 mol) and five drops of ethyl bromide initiator. The reaction is refluxed for 24 hours under continuous stirring, yielding a 60–65% conversion to the Grignard reagent. The use of ethyl bromide as an initiator addresses the sluggish reactivity of aromatic bromides compared to alkyl halides, a common challenge in aryl Grignard syntheses.

Solvent and Initiator Roles

Diethyl ether’s low boiling point (34.6°C) facilitates reflux at moderate temperatures, while its Lewis basicity stabilizes the Grignard intermediate. Ethyl bromide initiates magnesium activation by forming a reactive surface, bypassing the high activation energy of direct magnesium-anthracene coupling.

Bromine/Magnesium Exchange Strategies

Bromine/magnesium exchange offers an alternative route to this compound, particularly for substrates with sensitive functional groups. Source highlights this method’s efficacy in synthesizing polymagnesiated aromatics via LiCl-catalyzed exchange reactions.

Mechanism and Catalysis

The exchange mechanism involves an ate-complex intermediate (e.g., 21 in Scheme 9 of), where LiCl disrupts Grignard aggregates, enhancing reactivity. For anthracene derivatives, this method could theoretically enable selective magnesiation at the 9-position without requiring pre-halogenation. However, direct experimental validation for this compound remains undocumented in the literature.

Comparative Advantages

-

Functional Group Tolerance : LiCl catalysis permits reactions with substrates bearing unprotected alcohols or acids.

-

Aggregate Disruption : Ate-complex formation increases nucleophilicity, potentially improving yields in hindered systems.

Solvent and Catalytic Effects on Reaction Efficiency

Solvent Optimization

Source tested toluene as a co-solvent to elevate reflux temperatures, though results were inconclusive. In contrast, source achieved 90% yields for ethylmagnesium bromide using tetrahydrofuran (THF) in a flow reactor, suggesting potential for anthracene systems.

Table 1: Solvent Impact on Grignard Synthesis

Catalytic Additives

Iron(III) chloride (FeCl₃) and lithium chloride (LiCl) are widely used to accelerate Grignard reactions. While FeCl₃ catalyzes cross-couplings in vinylic systems, LiCl’s role in bromine/magnesium exchange could be adapted to anthracene chemistry to bypass traditional initiation hurdles.

Yield Determination and Analytical Techniques

Chemical Reactions Analysis

Types of Reactions

Anthracen-9-ylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

Substitution Reactions: It can participate in halogen-metal exchange reactions.

Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Halides: Reacts with alkyl or aryl halides in the presence of a catalyst to form coupled products.

Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.

Major Products Formed

Alcohols: From reactions with carbonyl compounds.

Coupled Products: From cross-coupling reactions with halides.

Scientific Research Applications

Scientific Research Applications

-

Synthesis of Complex Organic Molecules

- Anthracen-9-ylmagnesium bromide is utilized in the synthesis of complex organic structures, including pharmaceuticals and natural products. For instance, it has been employed in the synthesis of polycyclic aromatic hydrocarbons and other functionalized aromatic compounds.

-

Formation of Carbon-Carbon Bonds

- As a Grignard reagent, it facilitates the formation of carbon-carbon bonds through nucleophilic addition to electrophiles such as carbonyl compounds. This property is crucial in synthetic organic chemistry for constructing larger molecules from simpler precursors.

-

Reactivity with Electrophiles

- The reagent reacts readily with various electrophiles, including aldehydes, ketones, and esters, to produce alcohols after hydrolysis. Its high reactivity allows for rapid transformations, making it a valuable tool for chemists.

Case Study 1: Synthesis of Functionalized Aromatic Compounds

In a study published by Rieke Metals, this compound was used to synthesize functionalized anthracene derivatives through nucleophilic substitution reactions. The results demonstrated high yields and selectivity for desired products, showcasing its utility in fine chemical synthesis .

Case Study 2: Carbonyl Additions

Research highlighted in PubChem indicates that this compound can effectively add to carbonyl compounds to yield alcohols. This reaction pathway is essential for synthesizing various alcohols used in pharmaceuticals and agrochemicals .

Data Tables

Mechanism of Action

The mechanism of action of Anthracen-9-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide moiety acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

Grignard Reagents with Anthracene Derivatives

Key Findings :

Brominated Anthracene Derivatives

Key Findings :

Quaternary Ammonium Salts with Anthracene Moieties

Key Findings :

- Unlike this compound, this salt is air-stable and used in enantioselective catalysis, highlighting the versatility of anthracene in diverse reaction environments .

Biological Activity

Anthracen-9-ylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. This compound has garnered attention in organic synthesis and materials science due to its unique properties and biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula CHBrMg, characterized by a magnesium atom bonded to a 9-anthracene ring and a bromide ion. The structure can be represented as follows:

This compound exhibits interesting photophysical properties, making it suitable for applications in organic electronics and photonics.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to act as a nucleophile in various chemical reactions. Grignard reagents like this compound are known for their reactivity with electrophiles, including carbonyl compounds and imines, which can lead to the formation of biologically relevant molecules.

Key Mechanisms:

- Nucleophilic Addition : this compound can react with carbonyl groups, leading to the formation of alcohols or other functional groups that may exhibit biological activity.

- Electron Transfer : The compound can participate in electron transfer reactions, potentially influencing redox processes in biological systems.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Studies

Q & A

Q. What are the standard synthetic protocols for preparing Anthracen-9-ylmagnesium bromide, and how can purity be optimized?

this compound is synthesized via a Grignard reaction. Begin with 9-bromoanthracene (CAS 1564-64-3), a precursor characterized by NIST-standard IR and mass spectrometry data . React it with magnesium turnings in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (argon/nitrogen). Critical steps include:

- Pre-activation of Mg : Flame-dry glassware and stir Mg with a catalytic amount of iodine to initiate reactivity.

- Controlled addition : Add 9-bromoanthracene dropwise to avoid exothermic runaway.

- Purity checks : Monitor reaction progress via GC-MS or quenching aliquots in deuterated solvents for <sup>1</sup>H NMR analysis. Residual anthracene or unreacted bromide indicates incomplete conversion.

- Safety : Follow protocols for pyrophoric reagents, as outlined in Allylmagnesium/Phenylmagnesium bromide SDS (e.g., dry solvents, flame-free environments) .

Q. How can researchers safely handle and store this compound?

- Storage : Maintain in anhydrous THF or ether under inert gas at –20°C to prevent decomposition. Use septum-sealed Schlenk flasks.

- Handling : Employ double-needle transfer techniques to avoid air/moisture ingress. In case of spills, neutralize with dry sand or specialized absorbents, as per organomagnesium safety guidelines .

- Deactivation : Quench residues with isopropanol or aqueous ammonium chloride, followed by proper hazardous waste disposal .

Advanced Research Questions

Q. What strategies mitigate competing side reactions when using this compound in cross-coupling syntheses?

Side reactions (e.g., homo-coupling, proto-debromination) arise from moisture, oxygen, or competing radical pathways. Mitigation includes:

- Temperature control : Conduct reactions at –78°C (dry ice/acetone bath) to suppress undesired pathways.

- Additives : Use catalytic Cu(I) salts or Pd complexes to direct reactivity toward cross-coupling (e.g., Kumada or Negishi reactions).

- Substrate pre-treatment : Purify electrophilic partners (e.g., aryl halides) via column chromatography to remove protic impurities .

Q. How do computational studies inform the reactivity of this compound in electron-transfer reactions?

Density Functional Theory (DFT) calculations predict charge distribution and frontier molecular orbitals. The anthracene moiety’s extended π-system facilitates electron delocalization, enhancing nucleophilicity at the Mg-bound carbon. This aligns with experimental observations in fluorescence-based probes (e.g., anthracene derivatives in optoelectronic materials) . For example, DFT can model transition states in C–C bond-forming reactions, guiding solvent selection (e.g., low-polarity ethers stabilize charge-separated intermediates) .

Q. What analytical techniques resolve contradictions in reported yields for this compound-mediated syntheses?

Discrepancies often stem from:

- Reaction scale : Microscale reactions (<1 mmol) may underperform due to surface-area limitations of Mg.

- Characterization methods : Compare <sup>13</sup>C NMR (quenched samples) with HPLC-MS to quantify active Grignard concentration.

- Side-product analysis : Use X-ray crystallography (as in ) to identify byproducts like anthracene dimers or oxidized species .

Methodological Resources

- Synthetic Optimization : Reference bromination methods for 9-bromoanthracene using bromodimethylsulfonium bromide (BDMS), achieving >95% yield at room temperature .

- Safety Protocols : Adapt fire-suppression and spill-management practices from Allylmagnesium bromide SDS, including CO2/dry powder extinguishers and self-contained breathing apparatus .

- Advanced Applications : Leverage anthracene’s fluorescence for real-time reaction monitoring (e.g., in situ UV-Vis spectroscopy) or as a building block for organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.